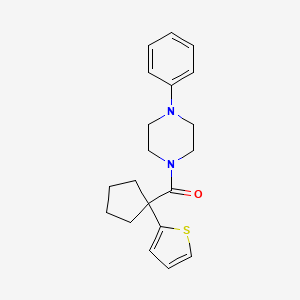

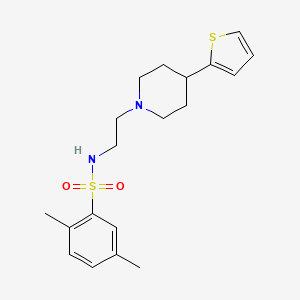

(4-Phenylpiperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of phenylpiperazine . Phenylpiperazines are a family of organic compounds based on the piperazine structure with a phenyl substituent. They have a variety of biological activities and are used in medicinal chemistry .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been synthesized for the treatment of Alzheimer’s disease .Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition

Compounds with the phenylpiperazine moiety have been designed, synthesized, and evaluated for their inhibitory activity against acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. A study highlighted a compound within this family demonstrating significant AChE inhibition, emphasizing the potential of such molecules for neurodegenerative disease research (Saeedi et al., 2019).

Tubulin Polymerization Inhibitors

Research has identified N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine as highly potent inhibitors of tubulin polymerization. This action is crucial in cancer therapy as it can inhibit cancer cell growth. Some analogues showed promising antiproliferative properties against a wide array of cancer cell lines (Prinz et al., 2017).

Antibacterial and Antifungal Properties

A study synthesized and evaluated the antibacterial activity of novel triazole analogues of piperazine, demonstrating significant inhibition of bacterial growth. This suggests the potential for developing new antimicrobial agents from piperazine-based compounds (Nagaraj et al., 2018).

Antifungal Activity

Another study focused on synthesizing (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, revealing that certain substituents significantly enhance antifungal activity. This highlights the compound's role in developing new antifungal therapies (Lv et al., 2013).

Antidepressant-like Activity

The antidepressant potential of a novel 5-HT3 receptor antagonist with a phenylpiperazin moiety was investigated, showing promising results in rodent behavioral models of depression. This emphasizes the compound's relevance in psychiatric disorder research (Mahesh et al., 2012).

Mecanismo De Acción

Target of Action

The primary targets of (4-Phenylpiperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including learning and memory .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, and to a lesser extent, against BuChE . The inhibition of these enzymes increases the concentration of acetylcholine, a neurotransmitter, in the brain, thereby enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway. Under normal conditions, AChE and BuChE hydrolyze acetylcholine to terminate its action at the synapses. By inhibiting these enzymes, this compound prolongs the action of acetylcholine, thereby enhancing cholinergic neurotransmission .

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability and are able to cross the blood-brain barrier, which is crucial for their action on central nervous system targets .

Result of Action

The enhancement of cholinergic neurotransmission by this compound can lead to improved cognitive function. This makes it a potential candidate for the treatment of neurodegenerative disorders characterized by cholinergic deficits, such as Alzheimer’s disease .

Análisis Bioquímico

Biochemical Properties

It is known that phenylpiperazine derivatives have been studied for their inhibitory activities against enzymes such as acetylcholinesterase .

Cellular Effects

Phenylpiperazine derivatives have shown inhibitory activities against acetylcholinesterase, which plays a crucial role in nerve signal transmission .

Molecular Mechanism

Phenylpiperazine derivatives have been found to inhibit acetylcholinesterase, suggesting a potential mechanism of action .

Propiedades

IUPAC Name |

(4-phenylpiperazin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c23-19(20(10-4-5-11-20)18-9-6-16-24-18)22-14-12-21(13-15-22)17-7-2-1-3-8-17/h1-3,6-9,16H,4-5,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLKNIRQMYLMLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2836225.png)

![2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2836228.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2836229.png)

![3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2836230.png)

![1-(2,3-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2836232.png)

![3-(3-Methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2836233.png)

![2-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2836234.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole](/img/structure/B2836242.png)

![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2836243.png)

![2-[1-(2-Ethenylsulfonylethyl)piperidin-2-yl]-5-fluoropyridine](/img/structure/B2836244.png)